Cas no 85329-59-5 (Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-)

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- structure
85329-59-5 structure
Product Name:Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-
N.o CAS:85329-59-5
MF:C20H26O5
MW:346.417446613312
CID:724661
PubChem ID:13241286
Update Time:2024-10-26

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Propriedades químicas e físicas

Nomes e Identificadores

    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-...
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methyle
    • Trichorabdal A
    • [ "" ]
    • (1R,2R,4′aS,5′R,7′S,9′aS)-Hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde (ACI)
    • Spiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde, hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxo-, [4′R-[4′α(R*),4′aα,5′β,7′β,9′aβ]]- (ZCI)
    • (-)-Trichorabdal A
    • InChI=1/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
    • HY-N1128
    • KIJKAQHLSSAHOL-HZWIUQJVSA-
    • AKOS040762448
    • (1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde
    • SCHEMBL723312
    • Spiro(cyclohexane-1,4'(3'H)-(1H-7,9a)methanocyclohepta(c)pyran)-2-carboxaldehyde, hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo, (4R-(4'alpha(R*),4'aalpha,5'beta,7'beta,9'abeta))-
    • 85329-59-5
    • CS-0016416
    • FS-9103
    • DA-58718
    • Inchi: 1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
    • Chave InChI: KIJKAQHLSSAHOL-HZWIUQJVSA-N
    • SMILES: C([C@@H]1C(C)(C)CCC[C@@]21COC(=O)[C@]13C(=O)C(=C)[C@H](C[C@H]([C@@H]21)O)C3)=O

Propriedades Computadas

  • Massa Exacta: 346.178024
  • Massa monoisotópica: 346.178024
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 680
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 80.7
  • XLogP3: 2.2

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.3±0.1 g/cm3
  • Ponto de ebulição: 567.8±50.0 °C at 760 mmHg
  • Ponto de Flash: 203.1±23.6 °C
  • Índice de Refracção: 1.565
  • PSA: 80.67000
  • LogP: 2.06720
  • Pressão de vapor: 0.0±3.5 mmHg at 25°C

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Informações de segurança

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T58910-5mg
Trichorabdal A
85329-59-5 ,HPLC≥98%
5mg
¥6240.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-1 mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥1693.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-5 mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥3477.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-10 mg
Trichorabdal A
85329-59-5 98.00%
10mg
¥5216.00 2022-04-26
Aaron
AR00G6Y1-5mg
Trichorabdal A
85329-59-5 98%
5mg
$897.00 2025-02-12
A2B Chem LLC
AH54397-5mg
trichorabdal A
85329-59-5 98.0%
5mg
$785.00 2024-04-19
TargetMol Chemicals
TN5173-1 mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥ 2,820 2023-07-10
TargetMol Chemicals
TN5173-5 mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥ 13,800 2023-07-10
TargetMol Chemicals
TN5173-1mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥ 6370 2024-07-19
TargetMol Chemicals
TN5173-5mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥ 13800 2023-09-15

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
2.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 4

Condições de reacção
1.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
3.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 5

Condições de reacção
1.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
1.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
2.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
4.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 6

Condições de reacção
1.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
2.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
3.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
4.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
5.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
7.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
3.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
5.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
5.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
6.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
7.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 9

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
2.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
2.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
3.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
3.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
3.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
4.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
4.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
5.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
6.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
6.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
7.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
8.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
8.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
9.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
10.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
10.2 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 11

Condições de reacção
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 12

Condições de reacção
1.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 13

Condições de reacção
1.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
1.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
2.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 14

Condições de reacção
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
2.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
3.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
5.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
3.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
4.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.1 Reagents: Oxygen ,  Silver tetrafluoroborate Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
3.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
4.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
6.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 17

Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
2.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
4.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
5.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 18

Condições de reacção
1.1 Reagents: Lithium bromide Catalysts: Samarium iodide (SmI2) Solvents: tert-Butanol ,  Tetrahydrofuran ;  45 min, -78 °C
2.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
3.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.1 Reagents: Oxygen ,  Silver tetrafluoroborate Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
5.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
5.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
6.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
7.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
8.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 19

Condições de reacção
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Lithium bromide Catalysts: Samarium iodide (SmI2) Solvents: tert-Butanol ,  Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
4.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Método de produção 20

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
2.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 21

Condições de reacção
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
1.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
2.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
2.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
3.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
3.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
4.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
5.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
5.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
5.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
6.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
7.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
7.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
8.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
9.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 22

Condições de reacção
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 23

Condições de reacção
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Método de produção 24

Condições de reacção
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
Referência
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Raw materials

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Preparation Products

Fornecedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited